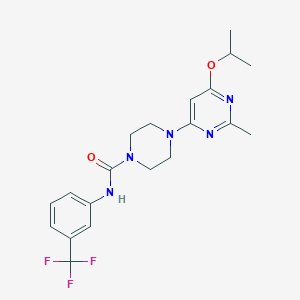

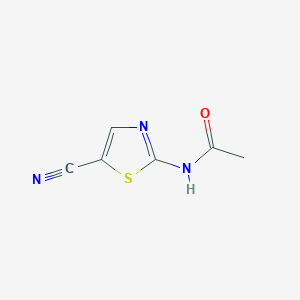

N-(5-cyanothiazol-2-yl)acetamide

説明

N-(5-cyanothiazol-2-yl)acetamide is a chemical compound with the molecular formula C6H5N3OS. It is a derivative of cyanoacetamides, which are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis Analysis

The synthesis of cyanoacetamides, including N-(5-cyanothiazol-2-yl)acetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some methods include stirring without solvent and/or heat, stirring without solvent at a steam bath, and fusion .Molecular Structure Analysis

The molecular structure of N-(5-cyanothiazol-2-yl)acetamide is characterized by the presence of a cyano group (-CN) and a thiazol-2-yl group attached to an acetamide group. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Chemical Reactions Analysis

Cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

N-(5-cyanothiazol-2-yl)acetamide has a molecular weight of 167.19. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved documents.科学的研究の応用

Drug Development

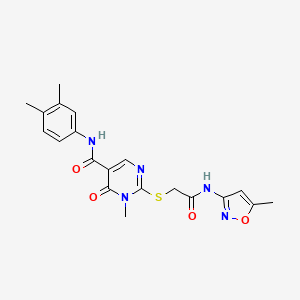

The thiazole moiety, which is a part of the compound, has been an important heterocycle in the world of chemistry . It contributes to the development of various drugs and biologically active agents . For instance, derivative 6 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide has shown high activity in the electroshock seizure test and the chemo-shock seizure test .

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . They help the body to release energy from carbohydrates during metabolism .

Antimicrobial Activity

Thiazoles have been used in the development of antimicrobial drugs . Sulfathiazole, a thiazole derivative, is one such example .

Antifungal Activity

The compound has shown good inhibiting activity against six kinds of fungi (Fusarium oxysporium, Rhizoctonia solani, Botrytis cinerea, Gibberella zeae, Dothiorella gregaria and Colletotrichum gossypii) . Additionally, it has the potential to bind to lanosterol 14α-demethylase (CYP51), which is a molecular target for clinically used azole-antifungals .

Antiviral Activity

Thiazoles have been used in the development of antiretroviral drugs . Ritonavir, a thiazole derivative, is one such example .

Synthesis of Thiophene Derivatives

The microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst under solvent-free condition for several minutes gave thiophene derivatives in high yields .

Neuroprotective Activity

Thiazoles have been found to have neuroprotective properties . They help in the normal functioning of the nervous system by their role in the synthesis of neurotransmitters, such as acetylcholine .

Antitumor or Cytotoxic Activity

Thiazoles have been used in the development of antineoplastic drugs . Tiazofurin and Bleomycine are examples of such drugs .

将来の方向性

作用機序

Target of Action

N-(5-cyano-1,3-thiazol-2-yl)acetamide, also known as N-(5-cyanothiazol-2-yl)acetamide or 2-acetylamino-5-cyanothiazole, is a compound that has been found to interact with various targets. Thiazole derivatives have been reported to interact with a number of lipophilic amino acids , and some are known to bind to DNA and interact with topoisomerase II .

Mode of Action

Thiazole derivatives, such as voreloxin, are known to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Result of Action

Some thiazole derivatives have been reported to show potent antibacterial activity against both gram-negative and gram-positive bacteria .

Action Environment

It is known that the compound can be stored at room temperature .

特性

IUPAC Name |

N-(5-cyano-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c1-4(10)9-6-8-3-5(2-7)11-6/h3H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMCVGSEMYGTQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2807314.png)

![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate](/img/structure/B2807319.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2807326.png)

![6-(4-Chlorophenyl)-2-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2807328.png)